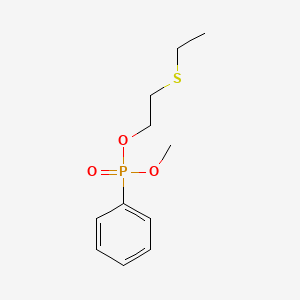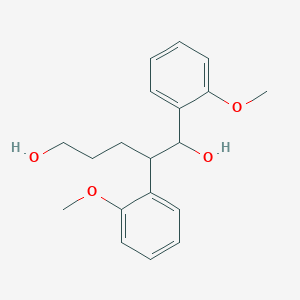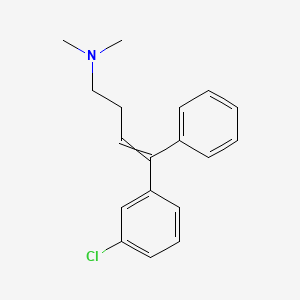![molecular formula C16H31ISi3 B12521974 [(4-Iodophenyl)methanetriyl]tris(trimethylsilane) CAS No. 674772-95-3](/img/structure/B12521974.png)
[(4-Iodophenyl)methanetriyl]tris(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Iodophenyl)methanetriyl]tris(trimethylsilane) is a chemical compound with the molecular formula C19H29ISi3 It is characterized by the presence of an iodophenyl group attached to a methanetriyl group, which is further bonded to three trimethylsilane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Iodophenyl)methanetriyl]tris(trimethylsilane) typically involves the reaction of 4-iodobenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for [(4-Iodophenyl)methanetriyl]tris(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Iodophenyl)methanetriyl]tris(trimethylsilane) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The iodophenyl group can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Applications De Recherche Scientifique
[(4-Iodophenyl)methanetriyl]tris(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of radiolabeled compounds for imaging studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(4-Iodophenyl)methanetriyl]tris(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of the reactive iodophenyl group. The trimethylsilane groups provide steric protection and influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Iodophenylethynyl)trimethylsilane: This compound has a similar structure but contains an ethynyl group instead of a methanetriyl group.
(4-Bromophenylethynyl)trimethylsilane: Similar to the above compound but with a bromine atom instead of iodine.
(4-Methoxyphenyl)trimethylsilane: Contains a methoxy group instead of an iodophenyl group.
Uniqueness
[(4-Iodophenyl)methanetriyl]tris(trimethylsilane) is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the iodophenyl group with three trimethylsilane groups provides a balance of reactivity and stability, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
674772-95-3 |
|---|---|
Formule moléculaire |
C16H31ISi3 |
Poids moléculaire |
434.58 g/mol |
Nom IUPAC |
[(4-iodophenyl)-bis(trimethylsilyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C16H31ISi3/c1-18(2,3)16(19(4,5)6,20(7,8)9)14-10-12-15(17)13-11-14/h10-13H,1-9H3 |
Clé InChI |
MLDQCLLRLKOZFZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(C1=CC=C(C=C1)I)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


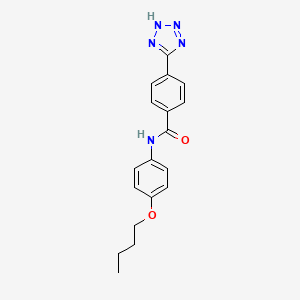
![4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol](/img/structure/B12521898.png)
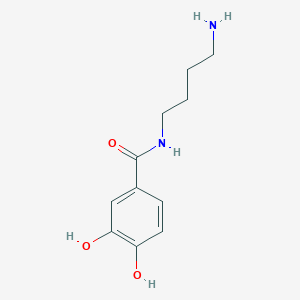
![4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12521903.png)

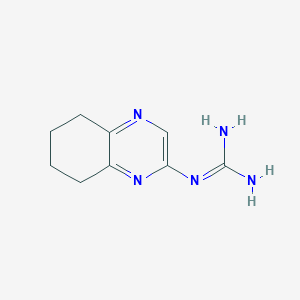
![3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12521922.png)
![1,1'-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole]](/img/structure/B12521926.png)

![Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12521943.png)
